N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine
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Overview
Description
N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a dioxaphosphinan ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with a suitable phosphoramide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, influencing cellular processes. The dioxaphosphinan ring structure allows for specific binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: This compound shares the fluorophenyl group but lacks the nitro and dioxaphosphinan components, resulting in different chemical properties and reactivity.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in having a fluorophenyl and nitro group, but with a different core structure, leading to distinct applications and reactivity.
Uniqueness
N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity in binding to molecular targets .
Properties
CAS No. |
20926-69-6 |
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Molecular Formula |
C10H12FN2O5P |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12FN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,16) |
InChI Key |
OENVNHVPLLUXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)NC2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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